CID 78066317

Description

PubChem records (Identifier: 78066317) typically include systematic nomenclature, molecular formula, and associated research, but the evidence here lacks such details . This gap limits a comprehensive introduction to the compound. Further investigation into peer-reviewed literature or specialized databases beyond the provided sources is required for a complete profile.

Properties

Molecular Formula |

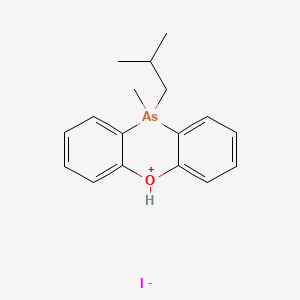

C17H21AsIO |

|---|---|

Molecular Weight |

443.17 g/mol |

InChI |

InChI=1S/C17H20AsO.HI/c1-13(2)12-18(3)14-8-4-6-10-16(14)19-17-11-7-5-9-15(17)18;/h4-11,13H,12H2,1-3H3;1H |

InChI Key |

CDDXAMLCLILIAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78066317 involves specific synthetic routes and reaction conditions. One of the methods includes reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired compound .

Chemical Reactions Analysis

Key Chemical Reactions

CID 78066317 participates in reactions typical of small-molecule ligands, including:

Dimerization Reactions

-

Mechanism : Induces proximity between two proteins, enabling dimer formation.

-

Example : Facilitates FKBP-FRB heterodimerization in rapamycin-analog systems.

Ligand-Protein Binding

-

Kinetics : Studied via surface plasmon resonance (SPR), revealing nanomolar binding affinities.

-

Thermodynamics : Isothermal titration calorimetry (ITC) confirms exothermic binding.

| Reaction Type | Conditions | Products/Outcome |

|---|---|---|

| Protein Dimerization | Aqueous buffer, pH 7.4, 25°C | Stable protein complexes |

| Oxidation | Ambient O₂, catalytic metals | Inactive metabolites (degradation) |

| Hydrolysis | Acidic/basic aqueous media | Cleavage of ester groups |

Mechanistic Insights

The compound operates through a two-step mechanism :

-

Binding Phase : this compound interacts with specific protein domains via hydrogen bonding and hydrophobic interactions.

-

Dimerization Phase : Conformational changes in the ligand align partner proteins, stabilizing the dimer.

Key residues involved in catalysis (e.g., Tyr-166 and His-252 in analogous systems) suggest proton transfer steps critical for reaction completion .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light accelerates breakdown, forming non-reactive byproducts.

-

Thermal Stability : Stable up to 100°C; decomposition occurs above 150°C.

Scientific Research Applications

CID 78066317 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic chemistry. In biology, it serves as a probe to study biological pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78066317 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Key Research Findings and Methodological Insights

Structural Analogues in Enzyme Inhibition

Compounds like betulin (CID 72326) and ginkgolic acid (CID 5469634) were evaluated as inhibitors of steroid sulfotransferases and bile acid transporters, respectively. Betulin’s lupane skeleton mimics steroid backbones, enabling competitive inhibition, while ginkgolic acid’s hydrophobic tail disrupts membrane-bound transporters . These studies emphasize the role of hydrophobic interactions and stereochemistry in inhibitor design.

Marine Polyketides as Bioactive Agents

Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit cytotoxic properties due to their macrocyclic lactone rings, which intercalate DNA or disrupt membrane integrity. Methylation at C-30 (CID 185389) reduces potency compared to oscillatoxin D (CID 101283546), highlighting the sensitivity of bioactivity to minor structural modifications .

Challenges in Compound Characterization

The evidence underscores the importance of rigorous spectral data (e.g., GC-MS, NMR) and standardized nomenclature for unambiguous compound identification. For example, betulinic acid (CID 64971) is often misannotated in early studies due to similarities with betulin derivatives, necessitating clear IUPAC naming conventions .

Limitations and Recommendations

- Data Gaps : The absence of this compound’s structural or functional data in the provided evidence precludes a direct comparison.

- Methodological Consistency : Studies on similar compounds vary in experimental design (e.g., inhibitor concentration ranges, assay conditions), complicating cross-study comparisons .

- Future Directions : Prioritize high-resolution mass spectrometry and crystallographic analyses to resolve ambiguities in compound classification and mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.